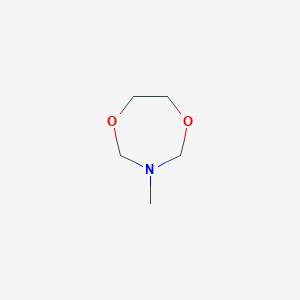

3-Methyl-1,5,3-dioxazepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

3-methyl-1,5,3-dioxazepane |

InChI |

InChI=1S/C5H11NO2/c1-6-4-7-2-3-8-5-6/h2-5H2,1H3 |

InChI Key |

WMCJHXXHWXHZSZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1COCCOC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1,5,3 Dioxazepane and Its Analogues

Direct Synthesis Approaches to 1,5,3-Dioxazepanes

Direct synthesis of the 1,5,3-dioxazepane core often involves the formation of the heterocyclic ring from acyclic precursors through condensation or displacement reactions. These methods provide versatile routes to a range of N-substituted analogues.

Cyclocondensation Reactions with Relevant Precursors

One of the fundamental approaches to synthesizing the 1,5,3-dioxazepane skeleton is through the cyclocondensation of suitable 1,3-dielectrophiles and 1,3-dinucleophiles. nih.gov For the synthesis of the parent 3-tert-butyl-1,5,3-dioxazepane (B14432563), which serves as a key intermediate for further derivatization, a common method involves the reaction of 1,2-ethanediol (B42446) with N,N-bis(methoxymethyl)-tert-butylamine. This reaction establishes the core seven-membered ring structure that can be subsequently modified. researchgate.net

Transamination Reactions involving Dioxazepane Derivatives

Transamination presents an efficient method for synthesizing various N-aryl-1,5,3-dioxazepanes. researchgate.net This process involves the reaction of a precursor dioxazepane, such as 3-tert-butyl-1,5,3-dioxazepane, with a primary arylamine. The reaction proceeds via the displacement of the tert-butyl group from the nitrogen atom by the aryl- or hetarylamine. This method is particularly effective when conducted in the presence of a suitable catalyst, such as samarium nitrate (B79036) (Sm(NO₃)₃·6H₂O), which significantly enhances the reaction rate and yield. researchgate.net The reaction is typically performed in a solvent like toluene (B28343) at reflux temperature.

The versatility of this approach allows for the synthesis of a diverse library of 3-aryl(hetaryl)-1,5,3-dioxazepanes by varying the arylamine reactant. For example, reactions with aniline, 4-bromoaniline, and 2-aminopyridine (B139424) have been shown to produce the corresponding N-substituted dioxazepanes in good to excellent yields. researchgate.net

Table 1: Synthesis of 3-Aryl(hetaryl)-1,5,3-dioxazepanes via Transamination

| Arylamine | Catalyst (mol %) | Reaction Time (h) | Product | Yield (%) |

| Aniline | Sm(NO₃)₃·6H₂O (1.0) | 3 | 3-Phenyl-1,5,3-dioxazepane | 85 |

| 4-Bromoaniline | Sm(NO₃)₃·6H₂O (1.0) | 3 | 3-(4-Bromophenyl)-1,5,3-dioxazepane | 88 |

| 2-Aminopyridine | Sm(NO₃)₃·6H₂O (1.0) | 5 | 3-(2-Pyridyl)-1,5,3-dioxazepane | 75 |

Utilization of 1,2-Ethanediol and N,N-bis(methoxymethyl)aryl(hetaryl)amines as Reactants

An alternative direct synthesis route involves the reaction of 1,2-ethanediol with various N,N-bis(methoxymethyl)aryl(hetaryl)amines. researchgate.net This method builds the 1,5,3-dioxazepane ring in a single step from readily available starting materials. The reaction is a form of cyclocondensation where the 1,2-ethanediol acts as the dinucleophile, reacting with the N,N-bis(methoxymethyl)amine derivative. This process is also significantly improved by the presence of a catalyst, with compounds of samarium and cobalt demonstrating high efficacy. researchgate.net The reaction is generally carried out in toluene at its boiling point, leading to the formation of the desired 3-aryl(hetaryl)-1,5,3-dioxazepanes and methanol (B129727) as a byproduct.

This approach has been successfully applied to synthesize derivatives like 3-(4-bromophenyl)-1,5,3-dioxazepane and 3-(2-pyridyl)-1,5,3-dioxazepane with high yields. researchgate.net

Catalytic Strategies in Dioxazepane Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of 1,5,3-dioxazepanes. Various metal-containing catalysts have been explored to promote the key ring-forming and derivatization reactions, leading to improved yields and milder reaction conditions.

Samarium-Containing Catalysts in Cyclocondensation Processes

Samarium compounds, particularly samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O), have been identified as highly effective catalysts for the synthesis of 3-aryl(hetaryl)-1,5,3-dioxazepanes. researchgate.net Samarium catalysts are known to mediate a variety of organic transformations, including C-C and C-X bond formations. mdpi.com In the context of dioxazepane synthesis, samarium nitrate has proven effective in both the transamination of 3-tert-butyl-1,5,3-dioxazepane and the direct cyclocondensation of 1,2-ethanediol with N,N-bis(methoxymethyl)arylamines. researchgate.net The catalytic activity of samarium is attributed to its ability to act as a Lewis acid, coordinating with the reactants to facilitate the reaction. In transamination reactions, using just 1.0 mol % of the samarium catalyst can lead to product yields as high as 88%. researchgate.net

Cobalt-Containing Catalysts for Dioxazepane Formation

Alongside samarium, certain cobalt-containing compounds have also been shown to be effective catalysts for the synthesis of 1,5,3-dioxazepanes. researchgate.net Specifically, cobalt(II) chloride (CoCl₂) and cobalt(II) acetylacetonate (B107027) (Co(acac)₂) were tested in the reaction between 1,2-ethanediol and N,N-bis(methoxymethyl)arylamines. While a range of catalysts including salts and complexes of Fe, Co, Ti, Zr, Ni, Pd, Sm, and Yb were initially screened, cobalt compounds were among the most active for this transformation. researchgate.net In the synthesis of 3-(4-bromophenyl)-1,5,3-dioxazepane from its corresponding N,N-bis(methoxymethyl)amine and 1,2-ethanediol, cobalt catalysts provided high yields, demonstrating their utility in forming the dioxazepane ring. researchgate.net

Table 2: Catalytic Synthesis of 3-(4-Bromophenyl)-1,5,3-dioxazepane

| Reactants | Catalyst (mol %) | Reaction Time (h) | Yield (%) |

| 3-tert-Butyl-1,5,3-dioxazepane + 4-Bromoaniline | Sm(NO₃)₃·6H₂O (1.0) | 3 | 88 |

| 1,2-Ethanediol + N,N-bis(methoxymethyl)-4-bromoaniline | Sm(NO₃)₃·6H₂O (1.0) | 4 | 90 |

| 1,2-Ethanediol + N,N-bis(methoxymethyl)-4-bromoaniline | CoCl₂ (1.0) | 4 | 85 |

Other Metal-Catalyzed Approaches

The construction of heterocyclic scaffolds, including seven-membered rings like dioxazepanes, has been significantly advanced by the use of transition metal catalysis. These methods offer powerful tools for forming carbon-heteroatom bonds with high efficiency and selectivity. While specific literature detailing metal-catalyzed syntheses of 3-Methyl-1,5,3-dioxazepane is sparse, the principles can be extrapolated from methodologies used for other N-heterocycles.

Transition metals such as palladium, rhodium, copper, and ruthenium are widely employed in cyclization reactions. These reactions often proceed through mechanisms like intramolecular C-O or C-N bond formation, which are the key steps required to form the dioxazepane ring from an acyclic precursor like N-methyl-N,N-bis(2-hydroxyethyl)amine. For instance, palladium-catalyzed intramolecular etherification or amination reactions (aza-Wacker or Buchwald-Hartwig type reactions) on appropriately functionalized substrates could theoretically be applied to construct the 1,5,3-dioxazepane ring.

Similarly, rhodium and ruthenium catalysts are known to facilitate various cyclization and annulation reactions. A hypothetical metal-catalyzed approach could involve the reaction of a suitable diol with an amine in the presence of a metal complex that activates the substrates for cyclization. The choice of metal, ligand, and reaction conditions would be critical in directing the reaction toward the desired seven-membered ring over potential side products like polymers or smaller rings.

The table below summarizes various transition metals and the types of bond-forming reactions they are known to catalyze, which could be hypothetically relevant to the synthesis of dioxazepane rings.

| Catalyst System | Reaction Type | Potential Application in Dioxazepane Synthesis |

| Palladium (Pd) complexes | Intramolecular C-O/C-N coupling | Cyclization of a functionalized di-alcohol or amino-alcohol precursor. |

| Rhodium (Rh) complexes | Hydroamination / Hydroetherification | Addition of N-H or O-H bonds across an internal double bond to form the ring. |

| Copper (Cu) complexes | Ullmann-type C-O/C-N coupling | Intramolecular cyclization of halo-substituted precursors. |

| Ruthenium (Ru) complexes | Ring-closing metathesis (RCM) | Cyclization of a di-alkene precursor followed by functional group manipulation. |

| Gold (Au) complexes | Hydrofunctionalization of alkynes | Cyclization involving alkyne-containing precursors to form the heterocyclic ring. |

Regioselectivity and Stereoselectivity in Dioxazepane Ring Formation

Regioselectivity and stereoselectivity are crucial considerations in the synthesis of complex heterocyclic molecules, dictating the precise spatial arrangement of atoms.

Regioselectivity refers to the control over which of several possible positional isomers is formed. In the context of the this compound ring, the primary regiochemical challenge is the selective formation of the seven-membered ring itself. The typical synthesis involves the condensation of N-methyldiethanolamine with a one-carbon electrophile, such as formaldehyde (B43269) or its equivalent. The reaction must favor the intramolecular cyclization that forms the O-C-O acetal (B89532) linkage within the seven-membered ring, rather than intermolecular polymerization or the formation of other cyclic structures. This is generally controlled by using high dilution conditions to favor intramolecular reactions and by selecting appropriate catalysts and reaction times. In related heterocyclic systems, the choice of catalyst has been shown to influence regioselectivity; for example, rhodium catalysts can alter the preferred site of hydroboration on a tetrahydroazepine, demonstrating how metals can direct the outcome of a reaction.

Process Optimization for Synthetic Yields and Efficiency

Optimizing a synthetic process is essential for making it practical, cost-effective, and scalable. This involves systematically adjusting reaction parameters to maximize product yield and purity while minimizing reaction time, energy consumption, and waste. For the synthesis of this compound, which is typically a condensation reaction, several factors can be optimized.

Key parameters for optimization include:

Temperature: Condensation reactions are often equilibrium-limited. While higher temperatures can increase the reaction rate, they may also shift the equilibrium unfavorably or lead to side reactions. Finding the optimal temperature is crucial for maximizing the yield.

Catalyst: The reaction is usually acid-catalyzed. Optimizing the type of acid (e.g., sulfuric acid, p-toluenesulfonic acid) and its concentration (catalyst loading) can significantly impact the reaction rate and final yield.

Solvent and Water Removal: As a condensation reaction, water is produced as a byproduct. According to Le Chatelier's principle, removing water as it forms (e.g., through azeotropic distillation with a Dean-Stark apparatus) will drive the equilibrium toward the product, thereby increasing the yield. The choice of solvent is critical for this process.

Reagent Stoichiometry: The molar ratio of the reactants (N-methyldiethanolamine and the formaldehyde source) should be optimized. While a 1:1 ratio is theoretically required, using a slight excess of one reagent might be beneficial in certain process setups.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the point at which maximum conversion is reached, avoiding unnecessary energy use and potential product degradation from prolonged reaction times.

The following table illustrates a hypothetical optimization study for the synthesis of this compound, showing how varying a single parameter can affect the outcome.

| Entry | Parameter Varied | Condition | Reaction Time (h) | Yield (%) |

| 1 | Temperature | 80 °C | 12 | 65 |

| 2 | Temperature | 100 °C | 8 | 78 |

| 3 | Temperature | 120 °C (Reflux in Toluene) | 6 | 85 |

| 4 | Temperature | 140 °C | 6 | 82 (decomposition noted) |

| 5 | Catalyst Loading (p-TSA) | 0.5 mol% | 8 | 70 |

| 6 | Catalyst Loading (p-TSA) | 1.0 mol% | 6 | 85 |

| 7 | Catalyst Loading (p-TSA) | 2.0 mol% | 6 | 86 |

| 8 | Water Removal | None | 8 | 55 |

| 9 | Water Removal | Dean-Stark Apparatus | 6 | 85 |

Such optimization studies, often coupled with modern techniques like continuous flow synthesis, can lead to highly efficient, safe, and scalable processes for producing chemical compounds.

Chemical Reactivity and Transformation of 3 Methyl 1,5,3 Dioxazepane

Electrophilic Behavior of 3-Methyl-1,5,3-dioxazepane

The electrophilicity of this compound is centered at the carbon atom situated between the nitrogen and oxygen atoms (C2). This position is susceptible to nucleophilic attack, particularly after activation.

While direct studies on this compound in double-Mannich reactions are not extensively documented, its structural features suggest a role as a precursor to an electrophilic iminium ion, a key intermediate in Mannich reactions. The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. In a double-Mannich reaction, a bifunctional substrate reacts at two sites.

This compound can be considered a masked form of N-methyl-N-(2-hydroxyethoxy)methylamine. In the presence of an acid catalyst, the ring can open to generate a reactive N-acylimminium ion or a related electrophilic species. This electrophile can then react with a suitable nucleophile, such as an enol or enolate, in a Mannich-type condensation. If the nucleophile possesses two active hydrogen sites, a double-Mannich reaction can ensue, leading to the formation of more complex cyclic structures. For instance, the use of primary aliphatic amines in Mannich reactions can lead to the formation of bis-Mannich bases nih.gov.

The general mechanism would involve the protonation of the ring oxygen, followed by ring opening to form the iminium ion. This highly electrophilic species would then be attacked by the carbon nucleophile. A second equivalent of the iminium ion or a similar electrophile could then react at a second nucleophilic site on the substrate.

The electrophilic nature of this compound allows it to react with a variety of carbon-based nucleophiles. These reactions typically require activation of the dioxazepane ring, often with a Lewis or Brønsted acid, to generate a more potent electrophile. Upon activation, the ring can open to form an iminium ion, which is then readily attacked by nucleophiles.

Examples of suitable carbon nucleophiles include:

Enolates and Enol Ethers: Ketones, esters, and other carbonyl compounds can be deprotonated to form enolates, which are excellent nucleophiles. Silyl enol ethers can also be employed under milder, Lewis acidic conditions.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful nucleophiles that can add to the electrophilic carbon of the activated dioxazepane.

Cyanide: The cyanide ion (CN⁻) is another effective nucleophile that can participate in addition reactions.

Electron-Rich Aromatic and Heteroaromatic Compounds: Friedel-Crafts-type reactions can occur where the activated dioxazepane acts as the electrophile in an aromatic substitution reaction.

The general scheme for these reactions involves the formation of a new carbon-carbon bond at the C2 position of the original dioxazepane ring.

| Nucleophile Type | Example | Product Type |

| Enolate | Acetone | β-Amino ketone derivative |

| Organometallic | Phenylmagnesium bromide | N-Methyl-N-(2-hydroxyethyl)benzylamine |

| Cyanide | Sodium cyanide | α-Aminonitrile derivative |

| Aromatic | Benzene (with catalyst) | N-Methyl-N-(2-hydroxyethyl)benzylamine |

In the presence of acid, this compound is susceptible to hydrolysis and other transformations. The mechanism of these reactions typically begins with the protonation of one of the heteroatoms, most likely the oxygen atom due to the higher localization of its lone pair electrons compared to the nitrogen atom.

Protonation of the ring oxygen atom is the initial step, which weakens the C-O bond and facilitates ring opening. This leads to the formation of a resonance-stabilized N-methyliminium ion intermediate. This intermediate can then be attacked by water, leading to the hydrolysis of the dioxazepane back to N-methylethanolamine and formaldehyde (B43269).

This compound + H₂O --(H⁺)--> N-Methylethanolamine + Formaldehyde

The rate of this hydrolysis is dependent on the acid concentration. In some cases, an increase in acid concentration can lead to a decrease in the reaction rate due to the protonation of the nucleophile (water) or stabilization of the protonated form of the substrate.

Ring Transformations and Rearrangement Processes

N-Alkyl-1,5,3-dioxazepanes, including this compound, have been shown to undergo ring transformation reactions to form N-substituted 1,3,5-triazinanes. This transformation represents a significant rearrangement of the heterocyclic core. One efficient approach involves the reaction of N-alkyl-1,5,3-dioxazepanes with amines or amides in the presence of a catalyst, such as magnesium perchlorate (B79767) (Mg(ClO₄)₂) researchgate.net.

This reaction proceeds through a domino process involving the in-situ generation of formaldehyde and an N-methyliminium species from the dioxazepane. These intermediates then react with the added amine or amide to construct the 1,3,5-triazinane (B94176) ring system. This method provides a convenient route to asymmetrically substituted triazinanes from simple and readily available starting materials researchgate.net.

Derivatization and Functionalization of the Dioxazepane Core

Further modification of the this compound structure can be achieved through reactions targeting the nitrogen atom.

While the nitrogen atom in this compound is already substituted with a methyl group, it is conceivable that this group could be exchanged under certain conditions, although such reactions are not well-documented for this specific compound. A more common approach to obtaining N-substituted 1,5,3-dioxazepanes with different groups on the nitrogen would be through their synthesis from the corresponding N-substituted ethanolamines.

However, drawing parallels from analogous heterocyclic systems like N-methyl-1,3,5-dithiazinane, transamination reactions can occur. In the presence of a suitable catalyst, the N-methyl group could potentially be displaced by another amine, leading to a new N-substituted 1,5,3-dioxazepane researchgate.net. This type of reaction would likely proceed through a ring-opening-ring-closing mechanism involving the formation of an iminium ion intermediate. The feasibility and efficiency of such a reaction for this compound would depend on the reaction conditions and the nature of the incoming amine.

Alterations at Oxygen and Carbon Centers

The oxygen and carbon centers within the this compound ring are potential sites for various chemical transformations. The lone pairs of electrons on the oxygen atoms make them nucleophilic and susceptible to protonation or coordination with Lewis acids. This interaction would activate the adjacent carbon atoms towards nucleophilic attack.

Reactions involving the carbon centers could include ring-opening reactions under acidic or basic conditions. For instance, acid-catalyzed hydrolysis would likely involve protonation of an oxygen atom, followed by nucleophilic attack of water on an adjacent carbon, leading to the cleavage of a carbon-oxygen bond and subsequent ring opening. The stability of the resulting carbocation or the transition state would influence the reaction pathway.

Stability and Degradation Pathways in Various Chemical Environments

The stability of this compound is expected to be sensitive to the chemical environment, particularly pH and temperature.

Acidic Conditions: In acidic environments, the tertiary amine is likely to be protonated, forming a quaternary ammonium (B1175870) salt. The ether linkages are also susceptible to acid-catalyzed cleavage, which could initiate the degradation of the ring structure. The degradation pathway would likely proceed through a series of hydrolysis steps, ultimately breaking down the heterocyclic ring into smaller, more stable molecules.

Basic Conditions: Under basic conditions, the compound is expected to be more stable than in acidic media, as the primary sites for acid-catalyzed degradation are less reactive. However, strong bases at elevated temperatures could potentially promote elimination or other rearrangement reactions, depending on the specific reaction conditions and the presence of other reagents.

Thermal Stability: Thermal degradation of heterocyclic compounds often involves complex fragmentation pathways. For this compound, heating could lead to the cleavage of the C-O and C-N bonds, which are typically the weaker bonds in the ring system. The specific decomposition products would depend on the temperature and the presence of oxygen or other reactive species. Studies on the thermal decomposition of other nitrogen-rich heterocyclic esters have shown that pyrolysis can occur in multiple stages, indicating the breaking of different types of bonds at different temperatures. nih.govnih.gov Similarly, the thermal stability of related benzodiazepine (B76468) structures has been shown to be influenced by the types of substituents present. sphinxsai.com

Below is a hypothetical data table summarizing the expected stability of this compound in different chemical environments, based on general chemical principles, as specific experimental data is not available.

| Environment | Expected Stability | Potential Degradation Pathways |

| Acidic (e.g., aq. HCl) | Low | Acid-catalyzed hydrolysis of ether linkages, ring opening. |

| Neutral (e.g., water) | Moderate | Slow hydrolysis over extended periods. |

| Basic (e.g., aq. NaOH) | High | Generally stable, potential for elimination or rearrangement at high temperatures. |

| Elevated Temperature | Low to Moderate | Thermal decomposition via cleavage of C-O and C-N bonds. |

Structural Elucidation and Conformational Analysis of 3 Methyl 1,5,3 Dioxazepane Systems

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Methyl-1,5,3-dioxazepane, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed to unambiguously assign the structure.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The N-methyl group (N-CH₃) protons would likely appear as a singlet, as they are not typically coupled to protons on adjacent atoms. The protons on the methylene (B1212753) groups (CH₂) within the seven-membered ring would appear as multiplets due to spin-spin coupling with neighboring protons.

The chemical shifts (δ) are influenced by the electronegativity of the adjacent heteroatoms (O and N). Protons on carbons flanked by two oxygen atoms (O-CH₂-O) or adjacent to an oxygen and a nitrogen atom (O-CH₂-C and N-CH₂-C) would be deshielded and thus appear at a lower field (higher ppm value) compared to standard alkanes. For example, in related 1,3-oxazepine systems, methylene protons adjacent to an oxygen atom can show signals around 3.13-3.43 ppm. medipol.edu.tr The protons of the N-methyl group in similar heterocyclic structures often resonate as a singlet. medipol.edu.tr

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| N-CH₃ | 2.2 - 2.8 | Singlet (s) | Protons on the methyl group attached to the nitrogen atom. |

| C2-H₂ / C4-H₂ | 3.5 - 4.5 | Multiplet (m) | Methylene protons adjacent to both oxygen and nitrogen atoms; expected to be the most deshielded ring protons. |

| C6-H₂ / C7-H₂ | 2.8 - 3.8 | Multiplet (m) | Methylene protons adjacent to either an oxygen or nitrogen atom within the ring. |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, four distinct signals would be anticipated, corresponding to the N-methyl carbon and the three unique pairs of carbons in the heterocyclic ring, assuming conformational averaging.

Similar to ¹H NMR, the chemical shifts of the carbon atoms are heavily influenced by the attached heteroatoms. Carbons bonded to electronegative oxygen atoms will appear significantly downfield. In related 1,3-oxazepine derivatives, carbonyl carbons (C=O) can appear as far downfield as 180 ppm, while methylene carbons adjacent to heteroatoms are found in the 50-80 ppm range. rsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| N-CH₃ | 35 - 45 | Methyl carbon attached to nitrogen. |

| C2 / C4 | 70 - 90 | Ring carbons bonded to both oxygen and nitrogen, expected to be significantly deshielded. |

| C6 / C7 | 50 - 70 | Ring carbons adjacent to either an oxygen or nitrogen atom. |

To confirm the assignments made in the 1D NMR spectra, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to establish the connectivity between the different methylene groups within the dioxazepane ring, showing which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon signal. It would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, confirming the C-H framework of the molecule. researchgate.net More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further establish long-range (2-3 bond) C-H correlations, confirming the placement of the methyl group and the connectivity across the heteroatoms. researchgate.netresearchgate.net

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the C-H bonds of the alkyl groups, the C-N bond of the tertiary amine, and the C-O bonds of the ether-like linkages. The spectrum would be characterized by strong C-H stretching vibrations and a distinct "fingerprint region" containing the C-O and C-N stretching and bending vibrations. tu.edu.iq

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C-O Stretch (Ether) | 1050 - 1150 | Strong |

| C-N Stretch (Amine) | 1020 - 1250 | Medium |

| C-H Bend (Methylene/Methyl) | 1350 - 1470 | Medium |

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. For this compound (C₄H₉NO₂), the molecular weight is 103.12 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 103.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion to four or more decimal places. This allows for the unambiguous determination of the molecular formula by distinguishing it from other formulas with the same nominal mass. The fragmentation pattern observed in the mass spectrum provides structural clues, as the molecule breaks apart in predictable ways. Common fragmentation pathways for heterocyclic systems involve the cleavage of the ring or the loss of substituents. nih.govnih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Formula | Notes |

|---|---|---|---|

| [M]⁺ | 103 | C₄H₉NO₂ | Molecular Ion |

| [M-CH₃]⁺ | 88 | C₃H₆NO₂ | Loss of the methyl group |

| [M-CH₂O]⁺ | 73 | C₃H₇NO | Loss of formaldehyde (B43269) from the ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography Studies of Dioxazepane Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and torsion angles that define the molecule's geometry.

The solid-state geometry of this compound would be defined by the precise spatial arrangement of its constituent atoms in the crystal lattice. For analogous seven-membered heterocyclic systems, X-ray diffraction studies reveal key structural parameters. The seven-membered ring is inherently non-planar, adopting conformations that minimize steric and torsional strain.

The geometry is characterized by specific bond lengths and angles. For a 1,5,3-dioxazepane ring, these parameters are influenced by the presence of two oxygen atoms and one nitrogen atom. The nitrogen atom (N3), substituted with a methyl group, would typically exhibit a trigonal pyramidal geometry. The expected bond lengths and angles, based on data from similar heterocyclic structures, are presented in the table below.

| Parameter | Typical Value | Description |

|---|---|---|

| C-O Bond Length | 1.42 - 1.44 Å | Standard single bond length between carbon and oxygen. |

| C-N Bond Length | 1.46 - 1.48 Å | Standard single bond length between carbon and nitrogen. |

| N-CH₃ Bond Length | 1.45 - 1.47 Å | Bond length for the methyl group attached to the ring nitrogen. |

| C-C Bond Length | 1.52 - 1.54 Å | Standard single bond length between sp³ hybridized carbons. |

| C-O-C Bond Angle | 112 - 115° | Angle within the ether linkages of the ring. |

| C-N-C Bond Angle | 115 - 118° | Angle around the nitrogen atom within the ring. |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, which lacks strong hydrogen bond donors, the packing would be primarily directed by weaker interactions such as van der Waals forces and weak C-H···O hydrogen bonds.

In the absence of strong hydrogen-bonding groups, the crystal packing is often dominated by the drive to achieve maximum density. Molecules will arrange themselves to optimize contact surfaces, a principle thoroughly explored in crystal engineering. In analogous heterocyclic compounds, C-H···O interactions are frequently observed, where a hydrogen atom attached to a carbon atom forms a weak hydrogen bond with an oxygen atom of a neighboring molecule. These interactions, though individually weak, can collectively play a significant role in stabilizing the crystal lattice, often leading to the formation of chains or layered supramolecular architectures.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of the crystal packing environment. The analysis generates a two-dimensional "fingerprint plot" that summarizes the types and relative significance of different intermolecular contacts.

For a molecule like this compound, Hirshfeld analysis would allow for the quantification of various close contacts. The most significant contributions to the crystal packing are expected to arise from H···H, O···H/H···O, and C···H/H···C contacts. nih.govnih.gov The prevalence of H···H contacts is typical for organic molecules and reflects the abundance of hydrogen atoms on the molecular surface. The O···H contacts would provide a quantitative measure of the C-H···O interactions.

The following table presents a representative breakdown of intermolecular contacts as might be determined by Hirshfeld surface analysis for a similar heterocyclic compound. nih.govnih.gov

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~50 - 65% | Represents van der Waals forces and is the most significant contributor. |

| O···H / H···O | ~20 - 30% | Quantifies the contribution of weak C-H···O hydrogen bonds. |

| C···H / H···C | ~5 - 15% | Indicates contacts between carbon and hydrogen atoms on adjacent molecules. |

| Other (e.g., O···C, N···H) | < 5% | Minor contributions from other close contacts. |

Conformational Analysis of the Seven-Membered Ring

Seven-membered rings are conformationally complex due to their high degree of flexibility. Unlike the well-defined chair conformation of cyclohexane, they can exist in several low-energy conformations, often with small energy barriers between them.

The 1,5,3-dioxazepane ring can adopt several conformations to alleviate angle and torsional strain. The primary conformations considered for seven-membered rings are the Chair, Boat, and Twist-Boat forms. nobelprize.org Computational studies and experimental data from related systems, such as 1,3-diazepines and other seven-membered heterocycles, consistently show that non-planar, twisted conformations are energetically favored over symmetrical ones. upenn.edumdpi.comresearchgate.net

The most stable conformer is typically a twist-chair (TC) or a twist-boat (TB), which minimizes unfavorable steric interactions and eclipsing strain along the C-C and C-heteroatom bonds. The relative energies of these conformations determine the conformational landscape of the molecule.

| Conformation | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Twist-Chair (TC) | 0 (Global Minimum) | Generally the most stable conformation, minimizes both angle and torsional strain. |

| Twist-Boat (TB) | 1 - 3 | Slightly higher in energy than the twist-chair, often an intermediate in ring inversion. upenn.edu |

| Chair (C) | 4 - 6 | Higher in energy due to transannular steric interactions and torsional strain. |

| Boat (B) | 5 - 7 | Generally the least stable due to significant steric hindrance ("bowsprit-flagpole" interactions). nobelprize.org |

The introduction of a methyl group at the N3 position has a significant impact on the conformational preferences and stability of the dioxazepane ring. Drawing parallels from the well-studied conformational analysis of substituted cyclohexanes, substituents on a flexible ring prefer to occupy positions that minimize steric hindrance. libretexts.orglibretexts.orglibretexts.org

In a chair-like conformation of the 1,5,3-dioxazepane ring, the methyl group can occupy either an axial-like or an equatorial-like position. The equatorial position is strongly favored as it places the bulky methyl group away from the core of the ring, thus avoiding unfavorable 1,3-diaxial-type interactions with axial hydrogen atoms on other parts of the ring. libretexts.orglibretexts.org An axial methyl group would experience significant steric repulsion, destabilizing that conformation.

This preference for the equatorial position effectively acts as a conformational bias, increasing the population of conformers where the methyl group is in an equatorial orientation. This can lead to a higher energy barrier for ring inversion and can "lock" the ring into a more limited set of stable conformations, thereby reducing its dynamic flexibility compared to the unsubstituted parent compound. nih.gov

Stereochemical Aspects of Dioxazepane Ring Systems

The stereochemistry of heterocyclic compounds is a critical determinant of their physical, chemical, and biological properties. For seven-membered ring systems like 1,5,3-dioxazepane, the increased number of atoms in the ring leads to a higher degree of conformational flexibility compared to smaller five- or six-membered rings. The introduction of a methyl group at the nitrogen atom, as in this compound, further influences the stereochemical landscape of the molecule.

Detailed stereochemical analysis of specific this compound systems is not extensively documented in publicly available research. However, by drawing parallels with related seven-membered heterocyclic systems, such as benzodiazepines and other diazepanes, some general stereochemical features can be inferred. Seven-membered rings can adopt a variety of conformations, including chair, boat, and twist-boat forms, with the energy barriers between them often being relatively low.

The specific conformation adopted by the this compound ring would be influenced by a combination of factors including steric hindrance from the methyl group, electrostatic interactions between the lone pairs of the heteroatoms, and torsional strain along the carbon-carbon and carbon-heteroatom bonds. Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be essential tools for a detailed conformational analysis. For instance, the coupling constants between protons on adjacent carbon atoms, as well as Nuclear Overhauser Effect (NOE) data, could provide valuable insights into the dihedral angles and through-space proximities of atoms, thereby helping to elucidate the predominant conformation in solution.

X-ray crystallography would be the definitive method to determine the solid-state conformation and absolute stereochemistry if a chiral derivative were to be synthesized and crystallized. nih.gov Such studies would provide precise bond lengths, bond angles, and torsional angles, offering a static picture of the molecule's three-dimensional structure.

In the absence of specific experimental data for this compound, a comprehensive stereochemical discussion remains speculative. Further research, including synthesis of stereoisomers, conformational analysis using spectroscopic and computational methods, and single-crystal X-ray diffraction studies, is necessary to fully elucidate the intricate stereochemical aspects of this particular dioxazepane ring system.

Computational and Theoretical Investigations of 3 Methyl 1,5,3 Dioxazepane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of a compound at the electronic level.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Reactivity PredictionFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller gap generally implies higher reactivity. For 3-Methyl-1,5,3-dioxazepane, FMO analysis would predict its chemical behavior in reactions. The energies of these orbitals would be calculated and tabulated.

| Orbital | Energy (eV) | Description |

| HOMO | Data not available | Indicates potential sites for electrophilic attack. |

| LUMO | Data not available | Indicates potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | Data not available | Correlates with chemical reactivity and stability. |

Molecular Mechanics (MM) and Molecular Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics are better suited for studying the physical movements and conformational possibilities of larger systems or over longer timescales.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for this compound would typically be conducted using quantum mechanical calculations, with Density Functional Theory (DFT) being a widely employed and effective method. nih.gov This approach involves the optimization of the molecule's geometry to find its most stable conformation, followed by the calculation of its spectroscopic properties at that equilibrium geometry.

For the prediction of Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach. q-chem.comimist.ma This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. To convert these shielding constants into the more familiar chemical shifts (δ), a reference compound, typically tetramethylsilane (B1202638) (TMS), is also calculated at the same level of theory. The chemical shift of a given nucleus is then determined by subtracting its calculated isotropic shielding value from that of the reference standard. youtube.com

The choice of the DFT functional and basis set is crucial for the accuracy of the predicted NMR chemical shifts. acs.org Common combinations for such calculations on organic molecules include the B3LYP functional with a basis set such as 6-311+G(d,p). acs.orgresearchgate.net The resulting data would provide predicted ¹H and ¹³C chemical shifts for each unique atom in the this compound molecule.

Similarly, the prediction of infrared (IR) spectra is achieved by calculating the vibrational frequencies of the molecule. wikipedia.org This is accomplished by computing the second derivatives of the energy with respect to the atomic positions, which make up the Hessian matrix. github.io Diagonalizing this matrix yields the vibrational normal modes and their corresponding frequencies. wikipedia.org The intensities of the IR absorption bands are determined from the changes in the molecular dipole moment during each vibration. github.io It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method. smu.edu

The following tables present hypothetical predicted spectroscopic data for this compound, derived from the principles of computational chemistry as applied to analogous heterocyclic systems. It is important to note that in the absence of published experimental or theoretical studies on this specific molecule, these tables are illustrative examples of the type of data that would be generated from such computational investigations.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculated using DFT with the B3LYP functional and 6-311+G(d,p) basis set, referenced to TMS.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 4.5 - 4.8 | 75.0 - 80.0 |

| N-CH₃ | 2.3 - 2.6 | 40.0 - 45.0 |

| C4 | 3.0 - 3.3 | 55.0 - 60.0 |

| C6 | 3.8 - 4.1 | 65.0 - 70.0 |

| C7 | 2.8 - 3.1 | 50.0 - 55.0 |

Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound Calculated using DFT with the B3LYP functional and 6-311+G(d,p) basis set.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C-N Stretch | 1180 - 1250 | Medium |

| C-O Stretch | 1050 - 1150 | Strong |

| CH₂ Bend/Scissor | 1440 - 1470 | Medium |

| Ring Deformation | 800 - 1000 | Weak |

Theoretical Prediction of Spectroscopic Data for Comparison with Experimental Results

A primary application of theoretical spectroscopic predictions is the validation and interpretation of experimental data. walisongo.ac.id By comparing the computationally predicted NMR and IR spectra of a proposed structure with the experimentally measured spectra, researchers can gain confidence in the structural assignment of a newly synthesized or isolated compound. acs.org

For this compound, a direct comparison would involve overlaying the predicted spectra with the experimental ones. For NMR data, this would entail a correlation analysis between the set of predicted chemical shifts and the set of observed chemical shifts. researchgate.net A high degree of correlation, often quantified by a linear regression analysis, would strongly support the proposed molecular structure. imist.ma Any significant deviations between the predicted and experimental values could indicate an incorrect structural assignment or the presence of conformational dynamics not fully captured by the computational model.

In the case of IR spectroscopy, the comparison involves matching the positions and relative intensities of the absorption bands in the predicted spectrum with those in the experimental spectrum. acs.org The calculated vibrational modes can be visualized to aid in the assignment of specific bands to particular functional group vibrations within the molecule, such as C-H stretches, C-O stretches, or ring deformations. spectroscopyonline.com This detailed assignment can be invaluable for confirming the presence of key structural motifs.

Should discrepancies arise between the theoretical and experimental data, they can prompt a re-evaluation of the proposed structure or the computational methodology. For instance, the presence of multiple conformers in solution could lead to an experimental spectrum that is a population-weighted average of the spectra of the individual conformers. In such cases, more advanced computational models that account for conformational averaging would be necessary to achieve better agreement with experimental results.

Applications and Synthetic Utility of 3 Methyl 1,5,3 Dioxazepane in Organic Synthesis

As a Building Block for Complex Heterocyclic Structures

3-Methyl-1,5,3-dioxazepane functions as a key building block in the synthesis of more elaborate heterocyclic frameworks. sigmaaldrich.com Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the ability to construct them efficiently is of paramount importance. sigmaaldrich.comnih.gov The 1,5,3-dioxazepane ring system provides a pre-organized synthon that can be strategically manipulated and incorporated into larger, more complex structures. Its value lies in its stability under certain conditions, allowing for selective transformations at other parts of a molecule, while also possessing the latent reactivity needed to undergo ring-opening or rearrangement reactions to form new heterocyclic systems. An efficient synthesis of 3-alkyl-1,5,3-dioxazepanes has been developed specifically for their subsequent use in constructing other complex molecules. researchgate.net

Role in the Synthesis of Macrocyclic Compounds

While this compound is a versatile building block for various heterocyclic structures, its specific application as a direct precursor in the synthesis of macrocyclic compounds is not extensively documented in current literature. The synthesis of macrocycles often involves strategies such as ring-closing metathesis, click chemistry, or intramolecular cycloadditions to form large ring structures. researchgate.net These methods are highly effective for creating complex macrocyclic architectures, including those with embedded triazole moieties. researchgate.net Although the principles of using building blocks are central to macrocycle synthesis, the direct incorporation of the intact this compound ring or its fragments into large macrocycles is a specialized area that remains to be fully explored.

**6.3. Precursor for the Formation of Bicyclic and Polycyclic Scaffolds (e.g., Azabicyclo[3.3.1]nonanes)

A significant and well-established application of 3-alkyl-1,5,3-dioxazepanes is their role as precursors to bicyclic systems, most notably the azabicyclo[3.3.1]nonane skeleton. researchgate.netrsc.orgresearchgate.net This transformation is achieved through a powerful double-Mannich reaction. researchgate.net In this process, the dioxazepane ring acts as a stable precursor to a bis-electrophilic species.

The reaction is typically initiated by activating the 3-alkyl-1,5,3-dioxazepane with an agent such as methyltrichlorosilane. This activation generates a reactive species that readily engages with a variety of carbon-based nucleophiles, including acid-sensitive ketones and β-ketoesters. The subsequent intramolecular cyclization cascade rapidly assembles the complex azabicyclo[3.3.1]nonane core in good yields. researchgate.net This synthetic strategy provides a direct and efficient route to a biologically relevant scaffold found in numerous natural products and pharmacologically active molecules. rsc.orgnih.govrsc.org

Table 1: Synthesis of Azabicyclo[3.3.1]nonanes using 3-Alkyl-1,5,3-dioxazepanes

| Nucleophile | Activating Agent | Product Scaffold | Yield | Reference |

| Ketones | Methyltrichlorosilane | Azabicyclo[3.3.1]nonane | Good | researchgate.net |

| β-Ketoesters | Methyltrichlorosilane | Azabicyclo[3.3.1]nonane | Good | researchgate.net |

Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single operation to form a product that incorporates portions of all the starting materials. nih.govresearchgate.net This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.govdntb.gov.ua While MCRs are a powerful tool for synthesizing heterocyclic structures like benzodiazepines, the specific use of this compound as a reactant in a classical multicomponent reaction is not prominently featured in the literature. nih.govresearchgate.net However, the tandem double-Mannich reaction described previously, which proceeds in a single pot, shares the operational simplicity and efficiency of MCRs, even though it is mechanistically classified as a tandem or cascade reaction rather than a true MCR. researchgate.netrsc.org

Development of Novel Methodologies for Carbon-Heteroatom Bond Formation

The application of this compound has contributed to the development of novel methodologies for constructing carbon-heteroatom bonds, particularly C-N bonds. nih.govnih.gov The double-Mannich reaction to form azabicyclo[3.3.1]nonanes is a prime example. researchgate.net This reaction provides an elegant method for the stereocontrolled formation of multiple C-N and C-C bonds in a single synthetic operation. The dioxazepane serves as a masked form of a bis-aminomethylating agent, and its activation allows for the controlled release of a reactive intermediate. This strategy of using a stable heterocyclic precursor to generate a transient, highly reactive species for bond formation represents a sophisticated approach in synthetic methodology, avoiding the handling of potentially unstable linear precursors. researchgate.netresearchgate.net

No Publicly Available Research Found for "this compound"

Following a comprehensive search of scientific databases and publicly available literature, no research articles, synthetic protocols, or analytical data were found for the chemical compound "this compound." The parent heterocyclic system, "1,5,3-dioxazepane," also does not appear in the available chemical literature.

This absence of information makes it impossible to provide a scientifically accurate article on the future research directions and perspectives for this specific compound as requested. The generation of content for the specified outline would require speculation unsupported by any documented research.

The provided outline, including topics such as novel synthetic routes, mechanistic studies, conformational mapping, synthetic applications, and materials science, presupposes an existing body of knowledge from which future research can be projected. Without any foundational studies on the synthesis, characterization, or reactivity of this compound, any discussion of these future directions would be entirely hypothetical.

Therefore, the requested article cannot be generated. There are no research findings to detail, and no data tables to present for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.